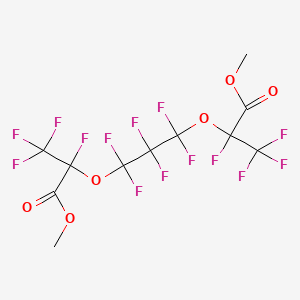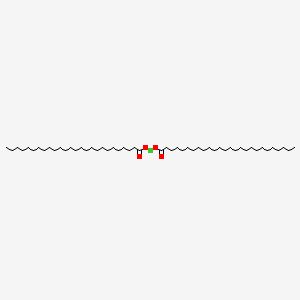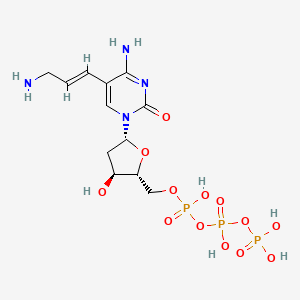![molecular formula C19H20O7 B12063516 [3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12063516.png)
[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-アセチルオキシフェニル)-5-ヒドロキシ-4-オキソ-4a,5,6,7,8,8a-ヘキサヒドロクロメン-7-イル]アセテートは、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロメン環系と複数の官能基を含む独自の構造を特徴とし、研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
[3-(4-アセチルオキシフェニル)-5-ヒドロキシ-4-オキソ-4a,5,6,7,8,8a-ヘキサヒドロクロメン-7-イル]アセテートの合成は、一般的に多段階有機反応を含みます。一般的な方法の1つは、クロメン環系の初期形成に続き、選択的官能基化反応によるアセチルオキシ基とヒドロキシ基の導入を含みます。反応条件は、多くの場合、触媒、特定の温度制御、および溶媒の使用を必要とし、目的の生成物の収率と純度を確保します。
工業生産方法
この化合物の工業生産には、バッチプロセスと連続フロープロセスの両方を含む大規模有機合成技術が使用される場合があります。自動反応器やクロマトグラフィーや結晶化などの高度な精製方法の使用は、研究および適用目的のために必要な高純度レベルを達成するために不可欠です。
化学反応の分析
反応の種類
[3-(4-アセチルオキシフェニル)-5-ヒドロキシ-4-オキソ-4a,5,6,7,8,8a-ヘキサヒドロクロメン-7-イル]アセテートは、以下を含む様々な化学反応を起こします。
酸化: この反応は、追加の酸素含有官能基を導入する可能性があります。
還元: この反応は、酸素含有官能基を除去するか、二重結合を還元する可能性があります。
置換: この反応は、多くの場合、求核試薬または求電子試薬を使用して、1つの官能基を別の官能基と置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核試薬と求電子試薬が含まれます。温度、pH、溶媒選択などの反応条件は、目的の変換を達成するために重要です。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は追加のヒドロキシル基またはカルボニル基を生じさせる可能性がありますが、還元はアルコールまたはアルカンを形成する可能性があります。
科学研究アプリケーション
[3-(4-アセチルオキシフェニル)-5-ヒドロキシ-4-オキソ-4a,5,6,7,8,8a-ヘキサヒドロクロメン-7-イル]アセテートには、いくつかの科学研究アプリケーションがあります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗炎症性などの潜在的な生物活性を研究されています。
医学: 様々な疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
[3-(4-アセチルオキシフェニル)-5-ヒドロキシ-4-オキソ-4a,5,6,7,8,8a-ヘキサヒドロクロメン-7-イル]アセテートの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素や受容体に結合することにより、その活性を調節する可能性があります。関与する正確な経路は、特定のアプリケーションやターゲットによって異なる場合があります。
類似化合物との比較
類似化合物
酢酸エチル: 複雑なクロメン環系を持たない、同様の官能基を持つより単純なエステル。
アセチルアセトン: 同様の反応性を持ちますが、構造的特徴が異なる別の化合物。
独自性
[3-(4-アセチルオキシフェニル)-5-ヒドロキシ-4-オキソ-4a,5,6,7,8,8a-ヘキサヒドロクロメン-7-イル]アセテートの独自性は、その複雑な構造にあり、化学修飾と潜在的な生物活性の複数部位を提供します。これは、様々な科学分野における研究開発にとって貴重な化合物となっています。
特性
分子式 |
C19H20O7 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[3-(4-acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate |
InChI |
InChI=1S/C19H20O7/c1-10(20)25-13-5-3-12(4-6-13)15-9-24-17-8-14(26-11(2)21)7-16(22)18(17)19(15)23/h3-6,9,14,16-18,22H,7-8H2,1-2H3 |
InChIキー |
PTXRERKBYYLTEJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)



palladium(II)](/img/structure/B12063454.png)

![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)







